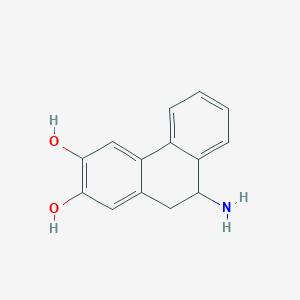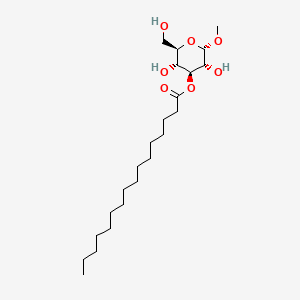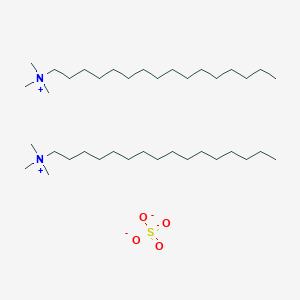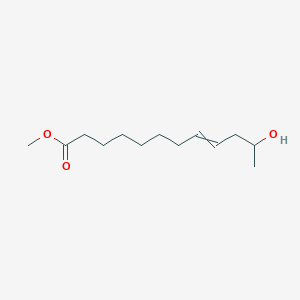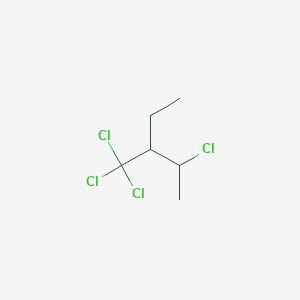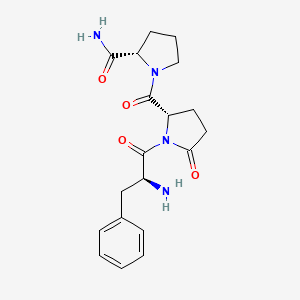
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. It is a peptide derivative that includes phenylalanine, proline, and prolinamide residues, making it a subject of study in biochemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide typically involves peptide coupling reactions. One common method is the solid-phase peptide synthesis (SPPS), where the peptide chain is assembled step-by-step on a solid support. The process involves the following steps:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the growing peptide chain on the solid support.
Deprotection: Protecting groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the solid support and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired yield, purity, and cost-effectiveness. Industrial processes often optimize reaction conditions, such as temperature, pH, and solvent choice, to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific sites on the peptide chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol or ethanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the peptide.
Wissenschaftliche Forschungsanwendungen
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Pharmacology: The compound is investigated for its potential therapeutic effects, including antifungal and antibacterial properties.
Medicine: Research explores its role in modulating biological pathways and its potential as a drug candidate.
Industry: It is used in the development of biocontrol agents against plant pathogens.
Wirkmechanismus
The mechanism of action of L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain fungi by targeting cell wall proteins . The compound binds to these proteins, disrupting their function and leading to reduced fungal growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Prolinamide, 5-oxo-L-prolyl-L-phenylanyl-4-hydroxy: Another peptide derivative with similar antifungal properties.
5-Oxo-L-prolyl-D-phenylalanyl-L-phenylalanyl-L-seryl-L-tyrosyl-D-phenylalanyl-L-leucyl-L-arginyl-L-prolylglycinamide: A longer peptide with additional amino acid residues.
Uniqueness
L-Phenylalanyl-5-oxo-L-prolyl-L-prolinamide is unique due to its specific sequence and the presence of both phenylalanine and proline residues. This combination imparts distinct biochemical properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
67224-37-7 |
|---|---|
Molekularformel |
C19H24N4O4 |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O4/c20-13(11-12-5-2-1-3-6-12)18(26)23-15(8-9-16(23)24)19(27)22-10-4-7-14(22)17(21)25/h1-3,5-6,13-15H,4,7-11,20H2,(H2,21,25)/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
SJCTWYVUCAHODN-KKUMJFAQSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCC(=O)N2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2C(=O)C(CC3=CC=CC=C3)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Benzyloxy)-2-methylphenyl]bis(2,4,6-trimethylphenyl)borane](/img/structure/B14475270.png)
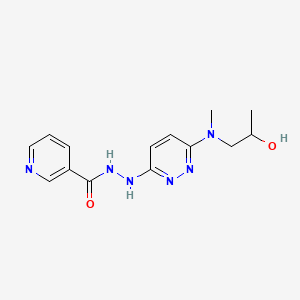
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;trimethyl-[3-(prop-2-enoylamino)propyl]azanium;chloride](/img/structure/B14475279.png)
![Bis[(bicyclo[2.2.1]hept-5-en-2-yl)methoxy](oxo)phosphanium](/img/structure/B14475283.png)

![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)

